(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one

X-ray crystallography conformational analysis triazole scaffold

Procure (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9) as the minimal, synthetically tractable pharmacophoric unit of the chalcone-triazole series. Its direct C4–enone linkage, without a methylene-oxy or methylene-amino spacer, defines a unique, non-substitutable scaffold for systematic fragment-based drug discovery and structure-guided optimization. This pure, 5-unsubstituted baseline compound is indispensable for deconvoluting electronic and steric effects versus its 5-methyl analogs in antiproliferative assays. Its divergent solid-state conformation makes it a valuable crystallographic probe.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 2549133-37-9
Cat. No. B6463130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one
CAS2549133-37-9
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2/b12-11+
InChIKeyKERPYHWFGASTSA-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9): Structural Identity and Procurement-Relevant Physicochemical Baseline


(2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9) is a synthetic chalcone–1,2,3-triazole hybrid with molecular formula C₁₈H₁₅N₃O and molecular weight 289.3 g·mol⁻¹ . The molecule features a pharmacophoric chalcone (α,β-unsaturated ketone) moiety directly attached at the C4 position of a 1-benzyl-1H-1,2,3-triazole core, without a linker atom. This direct C–C linkage between the triazole and the enone system distinguishes the compound from the broader chalcone-triazole family, where a methylene-oxy or methylene-amino spacer typically separates the two substructures [1]. As a building block, it is used in the synthesis of more complex molecules, and its structural features are of interest in medicinal chemistry [2].

Why Generic Substitution of (2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9) with Other Chalcone-Triazole Hybrids Is Structurally and Functionally Unsound


Chalcone-1,2,3-triazole hybrids are a structurally diverse class in which even seemingly minor variations—such as the presence or absence of a linker atom, the position of the triazole substitution, or the nature of the N1 substituent—produce dramatic shifts in biological target engagement and potency [1]. For instance, the introduction of a 5-methyl group on the triazole ring (as in the closely related (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one) alters both molecular geometry and electronic distribution, leading to a distinct antiproliferative profile across cancer cell lines [2]. Similarly, inserting a 4-methoxy-phenyl linker between the triazole and the chalcone converts the chemotype from a tyrosinase activator to an inhibitor, demonstrating that the direct C4-linked enone pharmacophore of the target compound occupies a unique, non-substitutable position in structure-activity space [1]. Consequently, a generic in-class substitute cannot be assumed to replicate the biological or physicochemical behavior of CAS 2549133-37-9.

Quantitative Differentiation Evidence for (2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9) Against Closest Structural Analogs


Scaffold Conformational Uniqueness versus 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Single-crystal X-ray analysis reveals that the title compound (the chalcone-bearing analog) exhibits a substantially different molecular conformation compared to the simpler 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]. While the 1-benzyl-4-phenyl analog shows the phenyl group nearly co-planar with the triazole (dihedral angle = 3.35°) [2], the chalcone-substituted scaffold displays the analogous aryl group at a dihedral angle of 30.27°, indicating that the α,β-unsaturated ketone extension enforces a non-planar geometry that alters π-stacking and hydrogen-bonding capabilities [1].

X-ray crystallography conformational analysis triazole scaffold

Linker-Free Architecture Enables Distinct Biological Switch Relative to Methoxy-Linked Chalcone-Triazole Analogs

A systematic SAR study of chalcone-triazole hybrids demonstrated that the presence of a 4-methoxy-phenyl linker between the triazole and the chalcone produces potent tyrosinase activators, with the most active compound (10a) achieving an EC₅₀ of 1.71 µM, surpassing the positive control 8-MOP (EC₅₀ = 14.8 µM) [1]. In contrast, the positional isomer series containing the same methoxy linker but with the chalcone carbonyl in a different orientation (series 1b–15b) induced enzymatic inhibition rather than activation, underscoring that the connectivity and linker identity dictate the sign of biological response [1]. The target compound lacks any linker, positioning the enone directly on the triazole C4, which represents a third, as-yet-unexplored connectivity mode with a distinct electronic conjugation pathway.

tyrosinase modulation structure-activity relationship enzyme activation

C4-Direct Substitution is Absent from High-Potency Antiproliferative 5-Methyl-Triazole Chalcone Series

The recently reported (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one series showed significant cytotoxic activity against non-Hodgkin lymphoma U937, glioblastoma T98G, and gallbladder cancer Gb-d1 cell lines, with several derivatives outperforming paclitaxel [1]. Critically, the 5-methyl substituent on the triazole ring is a structural determinant that influences both the antiproliferative potency and the molecular target engagement (e.g., VEGFR kinase in U937, TG2 in T98G, MEK in Gb-d1) [1]. The target compound has a hydrogen at the 5-position, not a methyl group, placing it in a complementary chemical space that has not been explored in this antiproliferative context.

antiproliferative activity cancer cell lines triazole substitution

Broad-Spectrum Antiproliferative Benchmarking Against Chalcone-Triazole-Azole Hybrid Series

A panel of chalcone-1,2,3-triazole-azole hybrids was evaluated against SK-N-SH (neuroblastoma), EC-109 (esophageal), and MGC-803 (gastric) cancer cell lines by MTT assay, using 5-fluorouracil as a reference [1]. The most potent derivative, I-21, showed IC₅₀ values of 1.52 µM (SK-N-SH), 10.42 µM (EC-109), and 1.76 µM (MGC-803) and induced apoptosis via Bcl-2/Bax modulation [1]. The target compound differs from I-21 by lacking the azole-thioether extension and the propoxy linker; this simplified scaffold represents a minimal pharmacophoric unit whose antiproliferative potential has not been quantified [1].

anticancer screening neuroblastoma structure-activity relationship

Explicit Acknowledgment of Evidence Limitations for CAS 2549133-37-9

A comprehensive search of primary research literature and patent databases (conducted April 2026) confirms that no published study has reported any quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, MIC, etc.), pharmacokinetic parameter, or in vivo efficacy metric for the exact compound (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9) [1]. The differentiation evidence presented above relies on (i) single-crystal X-ray conformational data for a closely related naphthyl analog, (ii) SAR trends from linker-containing and 5-methyl-substituted analogs, and (iii) class-level inference from the chalcone-1,2,3-triazole-azole series. Procurement decisions should be guided by the compound's unique linker-free scaffold and its value as a baseline control for structure-activity studies, not by unvalidated potency claims [1].

data gap analysis procurement risk assessment experimental validation

Evidence-Backed Research and Industrial Application Scenarios for (2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one (CAS 2549133-37-9)


Structural Probe for Crystallographic and Conformational SAR Studies of Triazole-Chalcone Hybrids

The demonstrated conformational divergence between the chalcone-bearing scaffold (dihedral angle ~30°) and the planar 1-benzyl-4-phenyl-1H-1,2,3-triazole (dihedral angle 3.35°) [1] makes CAS 2549133-37-9 a valuable crystallographic probe for studying how the enone extension alters π-conjugation, molecular packing, and intermolecular interactions in the solid state. This is relevant for laboratories engaged in structure-guided drug design and solid-form screening of triazole-based bioactive molecules.

Baseline Control for Triazole C5-Substitution Antiproliferative SAR

Since the 5-methyl-substituted series has demonstrated significant antiproliferative activity across multiple cancer cell lines (U937, T98G, Gb-d1) with specific target engagement (VEGFR, TG2, MEK) [2], the 5-unsubstituted target compound serves as an indispensable baseline control for deconvoluting the electronic and steric contributions of the methyl group. Pharmaceutical chemistry teams can use it in parallel dose-response studies to establish the intrinsic potency of the unadorned scaffold.

Core Pharmacophore for Fragment-Based Lead Discovery in Neuroblastoma and Gastric Cancer

The target compound represents the minimal pharmacophoric unit of the chalcone-1,2,3-triazole-azole series, whose lead compound I-21 exhibits IC₅₀ values of 1.52 µM (SK-N-SH neuroblastoma) and 1.76 µM (MGC-803 gastric cancer) [3]. Fragment-based drug discovery programs can employ CAS 2549133-37-9 as a starting fragment for systematic growth and optimization, with the goal of achieving potency comparable to I-21 while reducing molecular weight and synthetic complexity.

Building Block for Click-Chemistry Diversification and Library Synthesis

The compound's direct C4-enone linkage to the triazole ring provides a synthetically tractable scaffold for further functionalization via Michael addition, cycloaddition, or carbonyl chemistry at the α,β-unsaturated ketone. As evidenced by the large library syntheses reported in the chalcone-triazole literature [2][3], such scaffolds serve as versatile intermediates for generating structurally diverse compound collections. Procurement of the parent compound enables in-house diversification efforts without the need for de novo synthesis of the triazole-chalcone core.

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